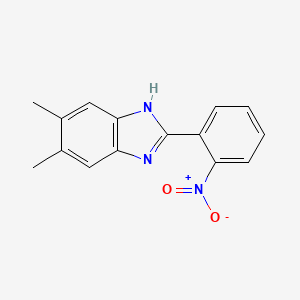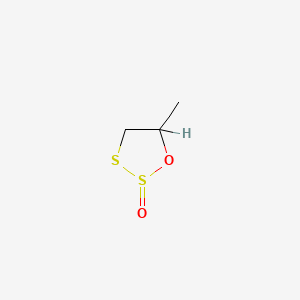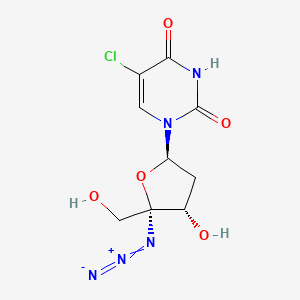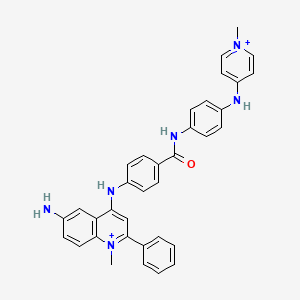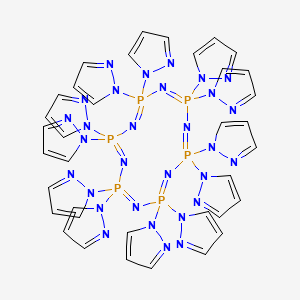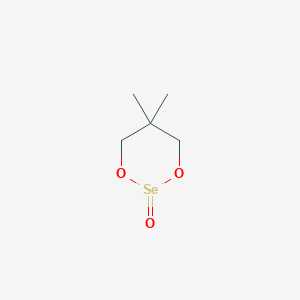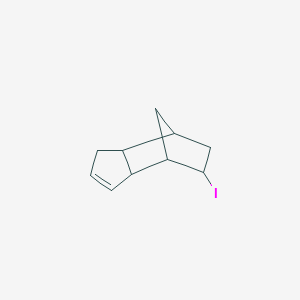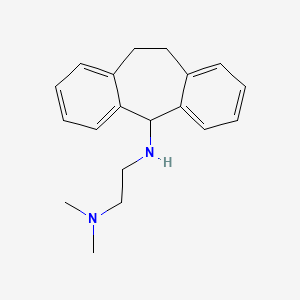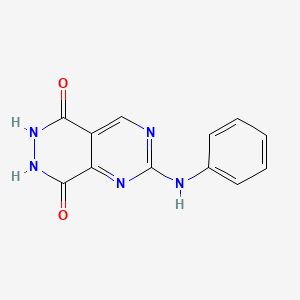
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol is a heterocyclic compound with the molecular formula C12H9N5O2. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol typically involves the cyclization of pyrimidine derivatives. One common method includes the reaction of pyrimidine with aniline under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and quantity .
Análisis De Reacciones Químicas
Types of Reactions
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Anilinopyrimido(4,5-d)pyridazine-5,8-diol can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and specific properties.
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Pyrimidopyrimidine derivatives
Propiedades
Número CAS |
6344-84-9 |
|---|---|
Fórmula molecular |
C12H9N5O2 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-anilino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione |
InChI |
InChI=1S/C12H9N5O2/c18-10-8-6-13-12(14-7-4-2-1-3-5-7)15-9(8)11(19)17-16-10/h1-6H,(H,16,18)(H,17,19)(H,13,14,15) |
Clave InChI |
STRPVOOSFZSRNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)C(=O)NNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





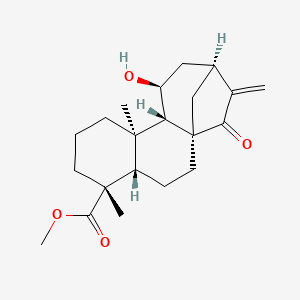
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
